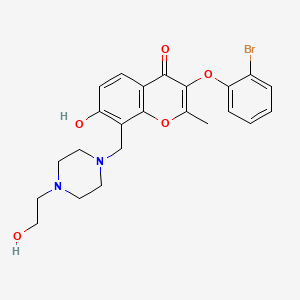

3-(2-bromophenoxy)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methyl-4H-chromen-4-one

描述

This compound belongs to the chromen-4-one (flavone analog) family, characterized by a 4H-chromen-4-one core substituted with a 2-bromophenoxy group at position 3, a hydroxy group at position 7, and a 4-(2-hydroxyethyl)piperazinylmethyl moiety at position 6. Its molecular formula is C24H26BrN2O5, with a molecular weight of 517.39 g/mol (calculated from and related analogs). The compound’s design suggests applications in targeting biomolecular structures, such as G-quadruplex DNA or kinase enzymes, based on structural similarities to validated inhibitors .

属性

IUPAC Name |

3-(2-bromophenoxy)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25BrN2O5/c1-15-22(31-20-5-3-2-4-18(20)24)21(29)16-6-7-19(28)17(23(16)30-15)14-26-10-8-25(9-11-26)12-13-27/h2-7,27-28H,8-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMEKEHVCIPUIMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCN(CC3)CCO)OC4=CC=CC=C4Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25BrN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenoxy)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methyl-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Bromophenoxy Group: The bromophenoxy group is introduced via a nucleophilic substitution reaction, where a bromophenol derivative reacts with the chromen-4-one intermediate.

Attachment of the Hydroxyethyl Piperazine Moiety: The hydroxyethyl piperazine moiety is attached through a nucleophilic substitution reaction, where the piperazine derivative reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures to ensure consistency and scalability.

化学反应分析

Types of Reactions

3-(2-bromophenoxy)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxy groups in the compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: The bromophenoxy group can be reduced to form a phenoxy group.

Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols are used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of phenoxy derivatives.

Substitution: Formation of substituted derivatives with various functional groups.

科学研究应用

Chemical Properties and Structure

The compound has a molecular formula of C15H18BrN2O4 and a molecular weight of approximately 368.22 g/mol. Its structure features a chromenone backbone with multiple functional groups, including a bromophenoxy moiety and a piperazine derivative, which contribute to its biological activity.

Pharmacological Applications

-

Antimicrobial Activity :

- Several studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of chromenone have shown effectiveness against various bacterial strains and fungi, suggesting that 3-(2-bromophenoxy)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methyl-4H-chromen-4-one may possess similar activities due to its structural characteristics .

-

Anticancer Potential :

- Research has highlighted the potential of chromenone derivatives in cancer treatment. For example, compounds derived from chromenones have demonstrated antiproliferative effects against liver carcinoma cells (HEPG2), indicating that this compound could be investigated for similar anticancer properties .

- Neuroprotective Effects :

Synthesis and Derivative Studies

The synthesis of this compound can be achieved through various methods involving the reaction of bromophenol derivatives with chromenone precursors under specific conditions. Studies on similar compounds have utilized microwave-assisted synthesis to improve yield and reduce reaction times, suggesting that such techniques could be applied to optimize the synthesis of this compound .

Case Study 1: Antimicrobial Testing

A study conducted on related chromenone compounds evaluated their antimicrobial efficacy against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that certain derivatives exhibited zones of inhibition ranging from 16 to 26 mm, which could be a benchmark for testing the antimicrobial activity of this compound .

Case Study 2: Anticancer Activity

In vitro studies on chromenone derivatives revealed significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity. This suggests that the subject compound could be further investigated for its potential as an anticancer agent, particularly against liver and breast cancer cell lines.

作用机制

The mechanism of action of 3-(2-bromophenoxy)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

Key Findings from Comparative Studies

Trifluoromethyl substitution () increases metabolic stability and membrane permeability due to lipophilicity, making it suitable for CNS-targeting applications .

Piperazine Modifications :

- The 4-(2-hydroxyethyl)piperazinyl moiety (common in the target compound and ) improves water solubility via hydrogen bonding, whereas 4-methylpiperazinyl () prioritizes hydrophobic interactions .

- Analogs with thiazole/benzothiazole substituents () exhibit potent ATR kinase inhibition, suggesting the target compound may share similar mechanistic pathways .

Spectral and Synthetic Data: HR-MS and NMR data () confirm the stability of the 4H-chromen-4-one core. For example, the target compound’s synthetic yield (~27% in ) is lower than benzothiazole derivatives (58–85% in ), likely due to bromophenoxy group complexity .

Research Implications

- Therapeutic Potential: The target compound’s structural features align with G-quadruplex binders () and kinase inhibitors (), warranting further evaluation in anticancer assays.

- Optimization Strategies : Replacing bromine with chlorine () or adding electron-withdrawing groups (e.g., CF3 in ) could balance potency and pharmacokinetics.

生物活性

The compound 3-(2-bromophenoxy)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methyl-4H-chromen-4-one , commonly referred to as a derivative of coumarin, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its cytotoxic effects, potential therapeutic applications, and underlying mechanisms.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 440.496 g/mol. The structural components include a coumarin backbone, a bromophenoxy group, and a piperazine moiety, which contribute to its biological properties.

Structural Formula

Cytotoxicity

Research has demonstrated that derivatives of coumarin, including the compound , exhibit significant cytotoxicity against various cancer cell lines. For instance:

-

Cytotoxic Effects : Studies indicate that the compound shows potent cytotoxic activity against gastric cancer (NUGC), colon cancer (DLDI), liver cancer (HEPG2), and breast cancer (MCF) cell lines. The IC50 values for these cell lines were reported as follows:

Cell Line IC50 (nM) NUGC 29 DLDI 60 HEPG2 174 MCF 288

These values suggest that the compound is particularly effective against gastric cancer cells compared to others .

The mechanisms underlying the cytotoxicity of this compound may involve:

- Induction of Apoptosis : The presence of hydroxyl and bromine groups may enhance the compound's ability to trigger apoptotic pathways in cancer cells.

- Inhibition of Cell Proliferation : The compound likely interferes with cell cycle progression, leading to reduced proliferation rates in affected cells.

Case Studies

Several studies have investigated the biological activity of similar compounds within the same class:

- Study on Mannich Bases : A study highlighted that Mannich bases derived from piperazine exhibited reduced cytotoxicity against various cancer cell lines compared to those with different substituents. This suggests that structural modifications can significantly influence biological activity .

- Comparative Analysis : Another analysis demonstrated that compounds with specific substitutions on the phenyl ring exhibited enhanced activity against cancer cell lines, indicating that the structural diversity within this class of compounds is crucial for their therapeutic efficacy .

常见问题

Q. How can the synthesis of this chromenone derivative be optimized for higher yields and purity?

Methodological Answer: Synthetic optimization involves:

- Catalytic Systems : Transition-metal catalysts (e.g., Pd or Cu) for coupling reactions to enhance regioselectivity and reduce byproducts .

- Continuous Flow Reactors : Improve reaction efficiency and scalability by maintaining precise temperature control and reducing reaction times .

- Purification Techniques : Use column chromatography with gradient elution or recrystallization in polar aprotic solvents (e.g., DMF/ethanol mixtures) to isolate high-purity products .

Q. What analytical techniques are recommended for structural characterization?

Methodological Answer:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry. DEPT-135 can differentiate CH, CH, and CH groups .

- X-ray Crystallography : Resolve absolute configuration and bond parameters, especially for chiral centers or complex substituents like the piperazine moiety .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula using electrospray ionization (ESI) in positive/negative ion modes .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

Methodological Answer:

- Solubility Profiling : Test in solvents like DMSO, methanol, or phosphate-buffered saline (PBS) using UV-Vis spectroscopy to determine λmax and Beer-Lambert law adherence .

- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid) .

Advanced Research Questions

Q. How can computational methods elucidate the compound’s reaction mechanisms?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate transition states and activation energies for key reactions (e.g., nucleophilic substitution at the bromophenoxy group) using Gaussian 16 with B3LYP/6-31G(d) basis sets .

- Molecular Dynamics (MD) Simulations : Simulate solvent effects on reaction pathways (e.g., in water or ethanol) using GROMACS to predict kinetic outcomes .

Q. What strategies can design derivatives with enhanced biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Modify substituents systematically (e.g., replacing bromophenoxy with fluorophenoxy) and test antimicrobial activity via broth microdilution assays (MIC values against S. aureus and E. coli) .

- Bioisosteric Replacement : Substitute the hydroxyethyl-piperazine group with morpholine or thiomorpholine to improve metabolic stability .

Q. How can contradictions in spectroscopic or bioactivity data be resolved?

Methodological Answer:

- Multi-Technique Validation : Cross-validate NMR data with 2D techniques (COSY, HSQC) to resolve signal overlap. For bioactivity discrepancies, repeat assays with controlled O levels (anaerobic chambers) to rule out oxidative interference .

- Isotopic Labeling : Use O-labeled compounds to track hydrolysis pathways in stability studies .

Q. What methods are suitable for studying binding interactions with biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on CM5 chips to measure binding affinity (KD) in real-time .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for interactions with DNA or enzymes .

Q. How can substituent effects on the chromenone core’s electronic properties be analyzed?

Methodological Answer:

- Hammett Plots : Correlate σ values of substituents (e.g., -Br, -OCH) with reaction rates (e.g., oxidation of the hydroxy group) to assess electronic effects .

- Cyclic Voltammetry : Measure redox potentials in acetonitrile/TBAP electrolyte to evaluate electron-withdrawing/donating capabilities of the bromophenoxy group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。